molecular formula C23H23FN6 B2684039 N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921497-37-2

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2684039
CAS No.: 921497-37-2
M. Wt: 402.477
InChI Key: YTZKCTWGFUPFAP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-fluorophenyl and 1-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Piperidine Derivative Addition: The 3-methylpiperidin-1-yl group is typically introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, potentially reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its pyrazolo[3,4-d]pyrimidine core is of particular interest due to its stability and reactivity.

Biology

Biologically, N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is explored for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the piperidine and phenyl groups, potentially altering its biological activity.

    6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the 3-fluorophenyl group, which may affect its interaction with biological targets.

Uniqueness

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-7-6-12-29(15-16)23-27-21(26-18-9-5-8-17(24)13-18)20-14-25-30(22(20)28-23)19-10-3-2-4-11-19/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZKCTWGFUPFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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